molecular formula C10H11NO2 B13545726 2-(Azetidin-3-yl)benzoic acid

2-(Azetidin-3-yl)benzoic acid

Cat. No.: B13545726
M. Wt: 177.20 g/mol
InChI Key: ZZSCEDDRVRUMAL-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)benzoic acid is a heterocyclic compound that features a four-membered azetidine ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)benzoic acid typically involves the formation of the azetidine ring followed by its attachment to the benzoic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the azetidine ring can lead to the formation of amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Amines derived from the azetidine ring.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

2-(Azetidin-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to active sites and modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the specific modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)benzoic acid is unique due to its combination of the azetidine ring and benzoic acid moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(azetidin-3-yl)benzoic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13)

InChI Key

ZZSCEDDRVRUMAL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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